N-t-Butyl Linezolid-d9 is synthesized from Linezolid, which was first approved for clinical use in 2000. Linezolid itself is classified as a synthetic antibiotic that inhibits bacterial protein synthesis. The deuterated variant, N-t-Butyl Linezolid-d9, serves as a stable isotope-labeled compound for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of N-t-Butyl Linezolid-d9 typically involves the following steps:
The detailed reaction conditions, including temperature, time, and specific reagents used, can vary depending on the exact synthetic pathway chosen.
The molecular formula for N-t-Butyl Linezolid-d9 is CHDNO. The structure features a central oxazolidinone ring, which is crucial for its antibacterial activity.
N-t-Butyl Linezolid-d9 undergoes similar reactions to its parent compound, including:
N-t-Butyl Linezolid-d9 acts primarily by:
This mechanism makes it effective against a range of Gram-positive bacteria, particularly those resistant to other antibiotics.
N-t-Butyl Linezolid-d9 has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: